(9H-Fluoren-9-yl)methyl (R)-(1-hydroxy-4-phenylbutan-2-yl)carbamate
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Overview
Description
(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenylmethyl group attached to a carbamate moiety, which is further linked to a hydroxyphenylbutyl group. Its intricate structure makes it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate typically involves multiple steps, starting with the preparation of the fluorenylmethyl group and the carbamate linkage. One common method involves the reaction of fluorenylmethanol with a suitable isocyanate to form the carbamate linkage. The hydroxyphenylbutyl group is then introduced through a series of reactions, including protection and deprotection steps to ensure the integrity of the functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The fluorenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields ketones or aldehydes, while reduction of the carbamate group produces amines .
Scientific Research Applications
(9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The fluorenylmethyl group may enhance the compound’s stability and binding affinity, while the hydroxyphenylbutyl group can interact with specific amino acid residues in proteins .
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- (9H-fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate
- 9-Fluorenylmethyl carbamate
Uniqueness
Compared to similar compounds, (9H-fluoren-9-yl)methyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate stands out due to its specific structural features, such as the hydroxyphenylbutyl group, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H25NO3/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24,27H,14-17H2,(H,26,28)/t19-/m1/s1 |
InChI Key |
IDWMPVPWTBQLPL-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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